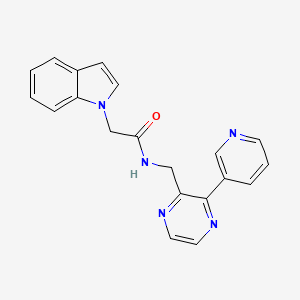

2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c26-19(14-25-11-7-15-4-1-2-6-18(15)25)24-13-17-20(23-10-9-22-17)16-5-3-8-21-12-16/h1-12H,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKXLGPCMAHBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetamide group. The pyridine and pyrazine rings are then incorporated through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.

Industry: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

- 2-(1H-indol-1-yl)-N-(pyrazin-2-ylmethyl)acetamide

- 2-(1H-indol-1-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups and rings. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a novel bioactive molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 361.4 g/mol. The compound features an indole moiety, a pyridine ring, and a pyrazine derivative, which are known for their diverse biological activities.

Research indicates that the compound may exert its effects through multiple mechanisms:

- Inhibition of Tumor Growth : Several studies have highlighted its antiproliferative properties against various cancer cell lines.

- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, G2/M phase arrest |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces cell cycle arrest |

| HepG2 | 0.71 | Inhibits VEGF-induced proliferation |

| NCI-H460 | 0.30 | Inhibits endothelial cell proliferation |

Study 1: Anticancer Potential

In a study conducted by Wei et al., various derivatives of indole and pyrazine were synthesized and screened for their cytotoxicity against cancer cell lines. The compound demonstrated significant activity against MCF7 and NCI-H460 cells with IC50 values indicating potent antiproliferative effects .

Study 2: Mechanistic Insights

Research by Li et al. explored the mechanism by which the compound induces apoptosis in cancer cells. It was found that the compound triggers mitochondrial pathways leading to cell death, which was corroborated by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Q & A

Q. 1.1. What are the key challenges in synthesizing 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide, and how can they be addressed methodologically?

Synthesis of this compound typically involves multi-step reactions, including amide bond formation, coupling of indole and pyrazine moieties, and functional group protection/deprotection. Key challenges include:

- Low yields due to steric hindrance from the pyridine-pyrazine scaffold. Optimize solvent polarity (e.g., DMF or THF) and reaction temperatures (60–80°C) to enhance nucleophilic substitution efficiency .

- Impurity formation during indole activation. Use catalytic bases like KCO or DMAP to suppress side reactions .

- Characterization difficulties from overlapping NMR peaks. Employ 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .

Q. 1.2. How can researchers validate the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

| Technique | Key Parameters | Purpose |

|---|---|---|

| 1H/13C NMR | Chemical shifts (δ 7–9 ppm for aromatic H) | Confirm indole-pyrazine connectivity |

| HPLC-MS | Retention time, m/z = [M+H]+ | Quantify purity (>95%) and detect impurities |

| FT-IR | Amide C=O stretch (~1650 cm⁻¹) | Verify amide bond formation |

Advanced Research Questions

Q. 2.1. What strategies are recommended for analyzing contradictory biological activity data in receptor-binding assays?

Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or target polymorphism. Mitigation strategies:

- Dose-response curves : Compare EC values across multiple assays (e.g., SPR vs. fluorescence polarization) to identify assay artifacts .

- Molecular docking : Use software like AutoDock to model interactions with receptor variants (e.g., kinase isoforms) and rationalize discrepancies .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. 2.2. How can researchers design experiments to probe the compound’s metabolic stability in vivo?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t) and intrinsic clearance (Cl) .

- Isotope labeling : Synthesize a deuterated analog to track metabolic pathways (e.g., CYP450-mediated oxidation) .

- Pharmacokinetic profiling : Administer intravenously/orally to rodents and measure plasma concentrations over time. Key parameters: bioavailability (F%), volume of distribution (Vd) .

Q. 2.3. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

- QSAR modeling : Use Gaussian or Schrödinger Suite to correlate electronic properties (HOMO/LUMO energies) with bioactivity .

- Free-energy perturbation (FEP) : Simulate binding free energy changes upon substituent modification (e.g., pyridine-to-pyrimidine swaps) .

- ADMET prediction : Tools like SwissADME estimate solubility, BBB permeability, and toxicity risks .

Stability and Reactivity

Q. 3.1. How does pH influence the hydrolytic stability of the acetamide moiety?

The acetamide group undergoes base-catalyzed hydrolysis. Stability studies in buffers reveal:

| pH | Half-life (t) | Degradation Product |

|---|---|---|

| 7.4 | >48 hours | Intact compound |

| 9.0 | 6–8 hours | Pyrazine-carboxylic acid |

| 2.0 | >72 hours | Minimal degradation |

Recommendation : Store the compound in acidic buffers (pH ≤ 4) for long-term stability .

Addressing Data Contradictions

Q. 4.1. How to resolve discrepancies in reported IC50_{50}50 values across kinase inhibition studies?

Potential factors include:

- Enzyme source : Recombinant vs. native kinases may have varying cofactor dependencies.

- ATP concentration : Use fixed [ATP] (e.g., 1 mM) to standardize assays .

- Data normalization : Express inhibition relative to a vehicle control (e.g., 0.1% DMSO).

Case study : A 10-fold difference in IC for JAK2 inhibition was traced to variations in Mg concentration (2 mM vs. 5 mM) .

Advanced Methodological Innovations

Q. 5.1. Can continuous-flow synthesis improve yield and scalability?

Yes. Microreactors enable precise temperature control and faster mixing, reducing side reactions. For example:

- Residence time : 30 minutes in flow vs. 12 hours in batch .

- Yield improvement : 78% (flow) vs. 45% (batch) for the final coupling step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.